1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
Description
The exact mass of the compound 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is 143.048347172 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBWSHRZHFDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676864 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911462-88-9 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-pyrrolo[3,2-b]pyridine-2-carbonitrile CAS 911462-88-9 properties
CAS: 911462-88-9 Synonyms: 5-Azaindole-2-carbonitrile, 2-Cyano-1H-pyrrolo[3,2-b]pyridine
Executive Summary
1H-pyrrolo[3,2-b]pyridine-2-carbonitrile (CAS 911462-88-9) is a high-value heterocyclic intermediate belonging to the 5-azaindole class. As a bioisostere of both indole and purine, the 5-azaindole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of kinase inhibitors (e.g., JAK, Syk, and Aurora kinases). The C2-nitrile moiety serves as a critical electrophilic handle, enabling the rapid diversification of the core scaffold into amides, amines, and heterocycles (such as oxadiazoles and tetrazoles), thereby facilitating Fragment-Based Drug Discovery (FBDD).
This guide delineates the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in drug development.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 911462-88-9 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| SMILES | N#Cc1cc2nccc2[nH]1 |
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile |
| Core Scaffold | 5-Azaindole (1H-pyrrolo[3,2-b]pyridine) |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc.) | ~13.5 (pyrrole NH), ~3.5 (pyridine N) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 2 (Pyridine N, Nitrile N) |
Synthetic Methodologies
The synthesis of 5-azaindole-2-carbonitrile is non-trivial due to the electron-deficient nature of the pyridine ring, which alters the reactivity profile compared to standard indoles. Two primary strategies are employed: De Novo Cyclization and Late-Stage Functionalization .
Strategy A: Late-Stage C2-Functionalization (Recommended)
This pathway utilizes the "directed lithiation" strategy. The acidity of the C2-proton in N-protected azaindoles allows for selective deprotonation and subsequent trapping with an electrophilic cyanide source.
Detailed Protocol: C2-Cyanation of 5-Azaindole
Reagents:
-
Starting Material: 1H-pyrrolo[3,2-b]pyridine (5-Azaindole)
-
Protecting Group: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc-anhydride
-
Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Electrophile: p-Toluenesulfonyl cyanide (TsCN)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
N-Protection (Critical for regioselectivity):
-
Dissolve 5-azaindole (1.0 eq) in anhydrous DMF at 0°C.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
-
Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Causality: The unprotected NH proton is too acidic (pKa ~13) and will quench the organolithium reagent. The SEM group also directs lithiation to the C2 position via coordination.
-
-
C2-Lithiation:
-
Cool the SEM-protected intermediate (1.0 eq) in anhydrous THF to -78°C under Argon.
-
Add n-BuLi (1.2 eq) dropwise over 20 min. Maintain temp < -70°C.
-
Stir for 45 min at -78°C.
-
Observation: The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species.
-
-
Electrophilic Trapping (Cyanation):
-
Deprotection:
-
Treat the crude SEM-nitrile with TBAF (1M in THF, 3.0 eq) and ethylenediamine (scavenger) at 60°C for 4 hours.
-
Purify via flash column chromatography (EtOAc/Hexanes).
-
Strategy B: Palladium-Catalyzed Cyanation
Alternatively, if 2-halo-5-azaindole precursors are available (synthesized via oxidation of 5-azaindole to the N-oxide, followed by POBr3 treatment), a Pd-catalyzed cyanation can be performed using Zn(CN)2 and Pd(PPh3)4 in DMF at 120°C. This avoids cryogenic conditions but requires the halogenated precursor.
Reactivity & Derivatization Logic
The C2-nitrile group is a versatile "linchpin" for medicinal chemistry. It serves as a gateway to various pharmacophores essential for binding affinity in kinase pockets.
Key Transformations:
-
Hydrolysis to Carboxamide: Reaction with alkaline H₂O₂ yields the primary amide. This motif is crucial for H-bond donor/acceptor interactions with the "hinge region" of kinase enzymes.
-
Reduction to Aminomethyl: Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (–CH₂NH₂), often used to introduce solubility-enhancing groups or to access salt bridges in the binding pocket.
-
Heterocycle Formation:
-
Tetrazoles: Reaction with NaN₃/ZnBr₂ creates a bioisostere of a carboxylic acid with improved metabolic stability.
-
Oxadiazoles: Reaction with hydroxylamine followed by an acyl chloride yields 1,2,4-oxadiazoles, a common linker in oncology drugs.
-
Medicinal Chemistry Applications
The 5-azaindole scaffold is distinct from the more common 7-azaindole. The nitrogen at position 5 (pyridine ring) alters the electronic distribution, often improving metabolic stability and changing the vector of hydrogen bond interactions.
Pharmacophore Mapping: Kinase Inhibition
In many kinase inhibitors (e.g., targeting JAK1/2/3), the azaindole core mimics the adenine ring of ATP.
-
Hinge Binding: The NH of the pyrrole acts as a donor, while the N5 of the pyridine acts as an acceptor.
-
Electronic Tuning: The C2-nitrile is electron-withdrawing, lowering the pKa of the pyrrole NH, potentially strengthening the H-bond donor capability to the kinase hinge residues.
Safety & Handling
-
Hazard Classification: Based on structural analogs, treat as Acute Tox. 4 (Oral) and Skin/Eye Irritant .
-
Handling:
-
Use a chemical fume hood to avoid inhalation of dust.
-
Nitrile compounds can liberate toxic cyanide gas if exposed to strong acids; maintain pH > 7 during aqueous workups unless in a controlled closed system.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
5-Azaindole Synthesis & Properties : Heterocycles in Medicinal Chemistry. Indofine Chemical Company.
-
General Azaindole Functionalization : Baran, P. S. "Azaindole Survival Guide". Baran Lab Group Meeting Notes.
-
Kinase Inhibitor Design : The Azaindole Framework in the Design of Kinase Inhibitors. PMC (NIH).
-
C2-Lithiation Methodology : Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. TU Graz Repository.
-
CAS Registry Data : PubChem Compound Summary for Azaindole Derivatives.
Sources
Methodological & Application
The Strategic Application of 1H-Pyrrolo[3,2-b]pyridine-2-carbonitrile in Click Chemistry: A Guide for Advanced Bioconjugation and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to form crucial hydrogen bonding interactions with a variety of biological targets, most notably protein kinases.[1][2] This has led to the successful development of several kinase inhibitors for the treatment of cancers.[1][2] The strategic functionalization of this core structure is paramount to expanding its utility. The introduction of a carbonitrile at the 2-position provides a versatile chemical handle, 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, which, while not a direct participant in conventional click chemistry reactions, serves as a critical precursor for the installation of bioorthogonal handles.
This technical guide provides a comprehensive overview and detailed protocols for the transformation of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile into azide and alkyne derivatives, thereby enabling its seamless integration into Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflows. These applications are pivotal for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 7-azaindole scaffold in bioconjugation, target identification, and the development of novel therapeutics.
Core Concept: From Nitrile to Bioorthogonal Handle
The nitrile group of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is the gateway to its application in click chemistry. Through established synthetic transformations, this group can be converted into either an azide or a terminal alkyne, the quintessential partners in the most robust and widely used click reactions. The following sections detail the strategic considerations and step-by-step protocols for these crucial conversions.
Diagram: Synthetic Gateway to Click-Ready 7-Azaindoles
Caption: Synthetic pathways from the 2-carbonitrile to azide and alkyne functionalities.
Protocol I: Synthesis of 2-(Azidomethyl)-1H-pyrrolo[3,2-b]pyridine
This protocol outlines the conversion of the 2-carbonitrile to a primary amine, followed by its transformation into an azide. This azide-functionalized 7-azaindole is a versatile building block for CuAAC and SPAAC reactions.
Step 1: Reduction of the Nitrile to a Primary Amine
Rationale: The reduction of the nitrile to a primary amine is a critical first step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder option.
| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |
| Reagents | Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) | Raney Nickel (Raney Ni), Hydrogen gas (H₂), Methanol (MeOH) |
| Procedure | 1. Suspend 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile in anhydrous THF under an inert atmosphere. 2. Cool the suspension to 0 °C. 3. Add LiAlH₄ portion-wise. 4. Allow the reaction to warm to room temperature and stir overnight. 5. Quench the reaction carefully by sequential addition of water and aqueous NaOH. 6. Filter the resulting solid and extract the filtrate with an organic solvent. | 1. Dissolve 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile in MeOH. 2. Add a catalytic amount of Raney Ni. 3. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). 4. Monitor the reaction by TLC until completion. 5. Filter the catalyst and concentrate the filtrate. |
| Work-up | Extraction and solvent evaporation. | Filtration and solvent evaporation. |
| Notes | LiAlH₄ is highly reactive and requires careful handling. | Catalytic hydrogenation is generally cleaner and avoids harsh quenching procedures. |
Step 2: Conversion of the Primary Amine to an Azide
Rationale: The conversion of the primary amine to an azide is typically achieved via a diazotization reaction followed by substitution with an azide source.
| Parameter | Procedure |
| Reagents | 2-(Aminomethyl)-1H-pyrrolo[3,2-b]pyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium azide (NaN₃), Water |
| Procedure | 1. Dissolve the amine in an aqueous acidic solution (e.g., HCl) and cool to 0 °C. 2. Add a solution of NaNO₂ dropwise to form the diazonium salt. 3. In a separate flask, dissolve NaN₃ in water. 4. Add the cold diazonium salt solution to the sodium azide solution. 5. Stir the reaction at 0 °C for a short period, then allow it to warm to room temperature. 6. Extract the product with an organic solvent. |
| Work-up | Extraction, drying of the organic phase, and solvent evaporation. Purification by column chromatography may be necessary. |
| Safety | Sodium azide and organic azides are potentially explosive and should be handled with extreme caution. |
Protocol II: Synthesis of 2-Ethynyl-1H-pyrrolo[3,2-b]pyridine
This protocol details the conversion of the 2-carbonitrile to an aldehyde, which is then transformed into a terminal alkyne. This alkyne-functionalized 7-azaindole is a key component for CuAAC reactions.
Step 1: Reduction of the Nitrile to an Aldehyde
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can convert nitriles to aldehydes at low temperatures, preventing over-reduction to the alcohol.
| Parameter | Procedure |
| Reagents | 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, Diisobutylaluminium hydride (DIBAL-H), Anhydrous solvent (e.g., Toluene or Dichloromethane) |
| Procedure | 1. Dissolve the nitrile in the anhydrous solvent under an inert atmosphere. 2. Cool the solution to -78 °C. 3. Add DIBAL-H dropwise. 4. Stir at -78 °C for the recommended time, monitoring by TLC. 5. Quench the reaction with methanol, followed by an aqueous workup. |
| Work-up | Extraction and solvent evaporation. |
| Notes | Precise temperature control is crucial to prevent over-reduction. |
Step 2: Conversion of the Aldehyde to a Terminal Alkyne
Rationale: The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.
| Parameter | Procedure |
| Reagents | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), n-Butyllithium (n-BuLi), Anhydrous THF |
| Procedure | 1. Prepare the ylide in situ by reacting CBr₄ and PPh₃ in anhydrous THF at 0 °C. 2. Add the aldehyde to the ylide solution and stir. 3. In a separate step, treat the resulting dibromo-olefin with n-BuLi at -78 °C to perform the elimination and form the terminal alkyne. |
| Work-up | Quenching with a proton source, extraction, and purification by column chromatography. |
| Notes | The reaction involves organolithium reagents and requires strictly anhydrous conditions. |
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[3][4][5]
Diagram: CuAAC Workflow
Caption: General workflow for a CuAAC reaction.
General Protocol for CuAAC
| Parameter | Procedure |
| Reactants | Azide-functionalized 7-azaindole (or alkyne-functionalized 7-azaindole) and the corresponding alkyne (or azide) partner. |
| Catalyst System | Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate Cu(I) in situ. A stabilizing ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used to enhance reaction rates and prevent catalyst degradation. |
| Solvent | Typically a mixture of a water-miscible organic solvent and water (e.g., t-butanol/water, DMSO/water). |
| Procedure | 1. Dissolve the azide and alkyne components in the chosen solvent system. 2. Add the copper sulfate and ligand. 3. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. 4. Stir at room temperature and monitor by TLC or LC-MS. |
| Work-up | The product can often be isolated by filtration if it precipitates, or by extraction. |
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[6][7] This reaction requires a strained cyclooctyne to react with an azide.
Diagram: SPAAC Workflow
Caption: General workflow for a SPAAC reaction.
General Protocol for SPAAC
| Parameter | Procedure |
| Reactants | Azide-functionalized 7-azaindole and a strained cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO). |
| Solvent | A wide range of solvents can be used, including aqueous buffers for biological applications. |
| Procedure | 1. Dissolve the azide and the strained alkyne in the chosen solvent. 2. Stir the mixture at room temperature. 3. Monitor the reaction progress by an appropriate analytical method. |
| Work-up | The product is often purified by chromatography to remove any unreacted starting materials. |
Conclusion and Future Perspectives
The transformation of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile into click-ready derivatives opens up a vast landscape of possibilities for researchers in drug discovery and chemical biology. The protocols outlined in this guide provide a solid foundation for synthesizing these valuable building blocks. The resulting azide and alkyne functionalized 7-azaindoles can be employed in a myriad of applications, including the synthesis of antibody-drug conjugates, the development of targeted kinase inhibitors, the creation of fluorescent probes for biological imaging, and the generation of novel biomaterials. The continued exploration of the functionalization of the 7-azaindole scaffold will undoubtedly lead to further innovations and breakthroughs in these fields.
References
-
Azaindoles in Medicinal Chemistry - PharmaBlock.
-
Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
-
Application research of 7-Azaindole - ChemicalBook.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) As one of the most common click reactions, strain-promoted alkyne-azide cycl - Creative Pegworks.
-
Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis.
-
Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. - SciSpace.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
-
Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). - ResearchGate.
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC.
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog.
Sources
- 1. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 4-Azaindole-2-carbonitrile
Welcome to the technical support guide for the purification of 4-azaindole-2-carbonitrile via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the crystallization process. The unique electronic properties and synthetic utility of 4-azaindole derivatives make them valuable building blocks in medicinal chemistry.[1] Achieving high purity is critical, and this guide provides the expertise to optimize your recrystallization protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-azaindole-2-carbonitrile?
An ideal solvent for recrystallizing any compound, including 4-azaindole-2-carbonitrile, should exhibit a steep solubility curve.[2][3] This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[4]
Key Solvent Characteristics:
-
High solubility at elevated temperatures: Ensures the entire compound dissolves completely.
-
Low solubility at low temperatures: Maximizes the recovery of the purified compound upon cooling.
-
Inertness: The solvent must not react with the 4-azaindole-2-carbonitrile.[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][3]
Q2: How does the 4-azaindole-2-carbonitrile structure influence solvent choice?
The structure of 4-azaindole-2-carbonitrile contains both polar and non-polar features, which must be considered when selecting a solvent.
-
Azaindole Core: The pyrrolopyridine ring system is aromatic and possesses a nitrogen atom, which can act as a hydrogen bond acceptor.[5] This suggests that solvents capable of hydrogen bonding, such as alcohols, may be effective. Pyridine and its annulated derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[6]
-
Nitrile Group (-CN): The nitrile group is strongly polar and can participate in dipole-dipole interactions. This increases the overall polarity of the molecule compared to the parent 4-azaindole.
-
Parent Compound Solubility: The parent compound, 4-azaindole, is reported to be soluble in methanol and chloroform, and slightly soluble in water.[7] This provides an excellent starting point for solvent screening.
Given this structure, moderately polar solvents are likely to be the most successful. Extremely non-polar solvents like hexanes may have poor solvating power even at high temperatures, while highly polar solvents like water might dissolve the compound too well even when cold, leading to poor recovery.
Q3: What are some promising starting solvents for screening?
Based on the structural analysis, the following solvents and solvent systems are recommended for initial screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | The parent 4-azaindole is soluble in methanol.[7] Alcohols offer a good balance of polarity and hydrogen bonding capability. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for compounds with mixed polarity. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for dissolving many organic compounds.[6] |
| Nitriles | Acetonitrile | The principle of "like dissolves like" suggests acetonitrile could be a suitable solvent. |
| Mixed Solvent Systems | Ethyl Acetate/Hexanes, Ethanol/Water, Acetone/Hexanes | A mixed-solvent system is useful when no single solvent provides the ideal solubility profile.[2][6] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[8]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[8][9] Allow the solution to cool more slowly.
-
Slow Cooling: Insulate the flask to slow down the cooling rate. You can place the flask in a beaker of hot water and allow them to cool together. Slower cooling encourages the formation of an ordered crystal lattice.[10]
-
Change Solvents: The boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent or a mixed solvent system where the compound's solubility is lower at elevated temperatures.
Q5: Crystal formation is not starting, even after the solution has cooled. How can I induce crystallization?
A supersaturated solution may need a nucleation site to initiate crystal growth.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[8][9] The microscopic imperfections in the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure 4-azaindole-2-carbonitrile, add a tiny crystal to the cooled solution.[8][9] This provides a template for further crystal growth.
-
Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the compound's solubility.[8]
Q6: The recrystallization yield is very low. How can I improve it?
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[9]
Solutions:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[8] Using an excess of solvent is a common cause of low recovery.
-
Cool Thoroughly: Ensure the solution has been cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath) to maximize precipitation before filtration.
-
Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent to the point of saturation, then allow it to cool again.
-
Consider a Different Solvent System: The compound may have significant solubility in your chosen solvent even at low temperatures.[8] A different solvent or a mixed-solvent system where the compound is less soluble when cold may be necessary.
Q7: The recovered crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
Colored impurities can often be removed by using activated charcoal.
Procedure:
-
Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.
-
Cool the solution slightly to prevent it from boiling over when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired compound and reduce the yield.[9][10]
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal.[10]
-
Allow the filtered, colorless solution to cool and crystallize as usual.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for 4-Azaindole-2-carbonitrile
This protocol helps identify a suitable recrystallization solvent using a small amount of crude material.
Methodology:
-
Place approximately 20-30 mg of crude 4-azaindole-2-carbonitrile into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2][3]
-
If the compound is insoluble at room temperature, warm the test tube in a sand or water bath and continue to add the solvent dropwise until the solid dissolves completely. Record the total volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense formation of crystals indicates a good solvent.
-
Repeat this process for a range of candidate solvents to find the optimal one.
Visualization of Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate single- or mixed-solvent system for recrystallization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 4-Azaindole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Resolving Regioisomers in 1H-Pyrrolo[3,2-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridines (4-azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity, a common hurdle in the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully isolate and characterize your target regioisomer.
Introduction: The Challenge of Regioselectivity
The 1H-pyrrolo[3,2-b]pyridine core is a prominent structural motif in pharmaceuticals, particularly as a bioisostere for indoles in kinase inhibitors.[1][2] However, its synthesis is often complicated by the formation of regioisomeric impurities, such as 1H-pyrrolo[2,3-c]pyridine (6-azaindole) or 1H-pyrrolo[3,2-c]pyridine (5-azaindole).[3][4] This issue arises from the electronic nature of the pyridine ring and the specific synthetic route employed. Classical methods like the Fischer indole synthesis, while powerful for standard indoles, can be less effective or predictable for azaindoles due to the electron-deficient pyridine ring, often requiring harsh conditions and yielding mixtures.[1][5]
This guide will equip you with the knowledge to anticipate, diagnose, and resolve these regiochemical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity so difficult in syntheses like the Fischer indole cyclization for 1H-pyrrolo[3,2-b]pyridines?
Regiocontrol in Fischer-type cyclizations is primarily dictated by the[6][6]-sigmatropic rearrangement of a pyridylhydrazone intermediate. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the cyclization less facile than in carbocyclic analogues.[1][7] The ultimate regiochemical outcome depends on a delicate balance of:
-
Electronic Effects: The position of the nitrogen atom in the starting aminopyridine and the electronic character of other substituents determine the relative stability of the possible transition states.[6] Electron-donating groups on the pyridine precursor can significantly improve the efficiency and regioselectivity of the Fischer reaction.[8][9]
-
Steric Hindrance: Bulky groups on the ketone or hydrazine precursor can favor the formation of one regioisomer over another by sterically hindering one of the potential cyclization pathways.[10]
-
Acid Catalyst and Reaction Conditions: The choice and strength of the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) and the reaction temperature are critical.[7][10] Harsher conditions may be needed to overcome the higher activation energy but can also lead to decomposition or alternative reaction pathways.[10]
Q2: Besides other pyrrolopyridine isomers, what are some other common impurities I should look out for?
Common impurities often include unreacted starting materials, such as the initial aminopyridine or ketone/aldehyde precursors.[11] Additionally, side-products from the reaction, such as dimers of starting materials or decomposition products, can be present.[7] Residual solvents from the reaction work-up and purification are also frequently observed in NMR spectra.[11]
Q3: How can I definitively distinguish between the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and a potential 1H-pyrrolo[2,3-c]pyridine (6-azaindole) regioisomer?
While 1D ¹H and ¹³C NMR provide initial clues, unambiguous structural confirmation relies on 2D NMR techniques. The most powerful tool for this is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[12] By observing through-space correlations, you can establish the proximity of specific protons. For example, in 4-azaindole, a NOE correlation would be expected between the pyrrole N-H proton and the proton at the C7 position of the pyridine ring. In contrast, for a 6-azaindole, the N-H proton would show a correlation to the proton at the C5 position. For absolute confirmation, single-crystal X-ray diffraction is the gold standard, provided a suitable crystal can be obtained.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab and provides actionable solutions.
Issue 1: My TLC plate shows two or more spots with very similar Rf values that I suspect are regioisomers.
-
Potential Cause: The regioisomers have nearly identical polarities, making separation by standard normal-phase chromatography challenging.
-
Troubleshooting Suggestions:
-
Optimize the Solvent System: A single solvent system may be insufficient. Try screening various eluents with different polarities and selectivities.[11] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and separation for nitrogen-containing heterocycles by deactivating acidic sites on the silica gel.[11]
-
Change the Stationary Phase: If silica gel fails, switch to a different stationary phase.[13]
-
Employ High-Performance Liquid Chromatography (HPLC): Preparative HPLC is an excellent technique for separating closely related isomers and achieving high purity, especially for final polishing steps.[11][14]
-
Use a Protecting Group Strategy: If the isomers possess a reactive handle (like the pyrrole N-H), you can temporarily protect it (e.g., with a Boc group). The resulting protected compounds will have different physical properties and may be separable by standard column chromatography. Subsequent deprotection yields the pure, separated isomers.[13]
-
Issue 2: The reaction yielded the undesired regioisomer as the major product.
-
Potential Cause: The reaction conditions (catalyst, temperature, solvent) favored the kinetic or thermodynamic pathway leading to the unwanted isomer.
-
Troubleshooting Suggestions:
-
Re-evaluate the Acid Catalyst: In the Fischer indole synthesis, different acids can dramatically alter regioselectivity. If a Brønsted acid (like H₂SO₄) failed, consider a Lewis acid or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H), which have shown unprecedented regiocontrol in certain cases.[10]
-
Modify Reaction Temperature: Temperature affects the energy landscape of the reaction. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal conditions.
-
Change the Synthetic Strategy: If optimizing the current route fails, a different synthetic approach may be necessary. The Bartoli and Leimgruber-Batcho indole syntheses have proven to be productive methods for preparing azaindoles where the Fischer synthesis fails.[1][15] Palladium-catalyzed cross-coupling strategies also offer alternative and often highly regioselective routes.[4][15]
-
Issue 3: My purified compound shows persistent impurities by NMR or LC-MS.
-
Potential Cause: Impurities are co-eluting with your product. A single purification step may be insufficient.
-
Troubleshooting Suggestions:
-
Implement a Multi-Step Purification Approach: Combine different purification techniques. For example, perform an initial flash column chromatography, followed by recrystallization.[11] Alternatively, purify via normal-phase chromatography and then use preparative reversed-phase HPLC for a final polishing step.[11]
-
Perform an Acid/Base Wash: During the work-up, an aqueous wash with appropriate pH adjustment can remove acidic or basic impurities, including unreacted starting materials or reagents.[11]
-
Consider Recrystallization: Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find a suitable system for recrystallization. This can be a highly effective method for removing small amounts of impurities from a solid product.
-
Data Presentation & Visualization
Chromatographic Separation Strategies
| Technique | Stationary Phase | Typical Mobile Phase / Modifier | Best For... |
| Normal-Phase Column | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol | Initial purification, separating compounds by polarity. |
| Modified Normal-Phase | Silica Gel | Add 0.1-1% Triethylamine (TEA) to eluent | Improving peak shape and separation of basic heterocycles.[11] |
| Alternative Normal-Phase | Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Compounds sensitive to acidic silica gel.[13] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid or TFA | High-resolution separation of isomers with similar polarity.[11][14] |
| Preparative TLC | Silica Gel | Optimized solvent system from analytical TLC | Purifying small quantities (<100 mg) of material.[11] |
Visual Workflow for Troubleshooting Regioisomer Mixtures
Caption: Decision tree for separating regioisomers.
Key Experimental Protocols
Protocol 1: Analytical Workflow for Regioisomer Identification
-
Initial Assessment (TLC/LC-MS):
-
Run the crude reaction mixture on a silica gel TLC plate using a standard solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Analyze the crude mixture by LC-MS to determine the number of isomeric products (same mass) and their relative ratios.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Purify a small amount of the mixture as best as possible, even if isomers co-elute.
-
Acquire ¹H and ¹³C NMR spectra. Carefully analyze the number of signals, their chemical shifts, and coupling constants. The aromatic region will be complex, but distinct patterns may emerge for the different isomers.
-
-
2D NMR for Structural Confirmation (COSY & HSQC):
-
Run a COSY experiment to establish proton-proton coupling networks within each isomer.
-
Run an HSQC experiment to correlate protons with their directly attached carbons.
-
-
Definitive Regiochemistry Assignment (NOESY/ROESY):
-
Acquire a NOESY or ROESY spectrum on the purified (or enriched) sample.
-
Look for key through-space correlations. For the target 1H-pyrrolo[3,2-b]pyridine, a critical correlation is between the pyrrole N-H proton and the H7 proton on the pyridine ring. The absence of this correlation and the presence of others (e.g., to H5) would suggest an alternative regioisomer.[12]
-
Caption: Workflow for spectroscopic identification.
Protocol 2: Optimized Column Chromatography with a Basic Modifier
This protocol is for separating basic regioisomers that show poor separation or tailing on standard silica gel.
-
Prepare the Slurry and Pack the Column:
-
Use a standard silica gel (e.g., 230-400 mesh).
-
Prepare the slurry in your starting eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes). Pack the column as usual.
-
-
Prepare the Modified Eluent:
-
Prepare your gradient solvents (e.g., "Solvent A": Hexanes, "Solvent B": Ethyl Acetate).
-
To both Solvent A and Solvent B, add triethylamine (TEA) to a final concentration of 0.5% (v/v). This ensures the basicity of the mobile phase is constant throughout the gradient, preventing peak distortion.
-
-
Load the Sample:
-
Dissolve the crude material in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Run the Column:
-
Equilibrate the column with the starting eluent (e.g., 100% Solvent A + 0.5% TEA) for several column volumes.
-
Run your gradient as determined by your optimized TLC analysis.
-
Collect fractions and analyze by TLC to identify the separated products.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ.
- Fager, D., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Ryabukhin, S., et al. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. Poster.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
- Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- American Chemical Society. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry.
- Reddit. (2024). How to separate these regioisomers?.
- American Chemical Society. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
- PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Semantic Scholar. (n.d.). Synthesis of 4- and 6-azaindoles via the Fischer reaction.
- SIELC Technologies. (2018). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comprehensive 1H NMR Analysis Guide: 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
Executive Summary & Application Context
1H-pyrrolo[3,2-b]pyridine-2-carbonitrile (often referred to as 5-azaindole-2-carbonitrile) is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Vemurafenib analogs) where the azaindole core serves as a bioisostere for indole or purine systems.
The structural characterization of this molecule presents two specific challenges for researchers:
-
Solubility & Exchange: The nitrile group increases polarity, while the pyrrole NH is prone to exchange, making solvent selection critical.
-
Regioisomer Confusion: Distinguishing the [3,2-b] isomer (5-azaindole) from the [2,3-b] isomer (7-azaindole) is difficult using 1D NMR alone due to overlapping chemical shift ranges and similar coupling constants.
This guide provides a definitive protocol for the acquisition, assignment, and validation of the 1H NMR spectrum for this specific derivative.
Structural Analysis & Numbering
Before analyzing the spectrum, the spin system must be defined. The [3,2-b] fusion places the pyridine nitrogen at position 4.
-
Formula: C₈H₅N₃
-
MW: 143.15 g/mol
-
Key Features:
-
Pyrrole Ring: Contains the exchangeable NH (H1) and one aromatic proton (H3). The C2 position is substituted by the Nitrile (CN).
-
Pyridine Ring: Contains three aromatic protons (H5, H6, H7).
-
Electronic Effect: The 2-CN group is a strong electron-withdrawing group (EWG), causing downfield shifts (deshielding) of the adjacent H3 and, to a lesser extent, the pyridine protons via the conjugated system.
-
Experimental Protocol: Sample Preparation & Acquisition
Solvent Selection Strategy
Do not default to Chloroform-d (
| Solvent | Suitability | Rationale |
| DMSO-d6 | Optimal | Excellent solubility for polar nitriles. Slows proton exchange, allowing the NH signal to appear as a sharp singlet/broad peak (crucial for integration). |
| Acetone-d6 | Good | Good solubility, but NH peak can be broad or exchange with residual water. |
| CDCl3 | Poor | Poor solubility for this polar scaffold. NH proton often disappears or broadens into the baseline due to exchange, ruining integration ratios. |
| Methanol-d4 | Avoid | The NH proton will exchange with deuterium ( |
Preparation Workflow
-
Mass: Weigh 5–10 mg of sample.
-
Volume: Dissolve in 0.6 mL DMSO-d6 (99.9% D).
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to 5–10 seconds . The C2-CN substitution removes a relaxation pathway for H3; a short D1 will suppress the H3 integration relative to other protons.
-
Scans (NS): 16–64 scans.
-
Spectral Data Analysis
Chemical Shift Assignments (DMSO-d6)
Note: Values are representative ranges based on the specific electronic environment of the 2-CN 5-azaindole scaffold.
| Proton | Position | Multiplicity | Assignment Logic | ||
| H-1 | Pyrrole NH | 12.5 – 13.0 | br s | - | Highly deshielded by aromaticity and EWG (CN). Disappears in |
| H-5 | Pyridine | 8.50 – 8.65 | d | Most downfield aromatic signal. | |
| H-7 | Pyridine | 7.90 – 8.05 | d / dd | Deshielded by fusion ring current. Shows strong ortho coupling to H6. | |
| H-6 | Pyridine | 7.30 – 7.45 | dd | Upfield pyridine proton. Distinctive "doublet of doublets" pattern. | |
| H-3 | Pyrrole | 7.20 – 7.35 | s (or d) | Singlet due to C2 substitution. May show small coupling to NH if sample is dry. |
The "Fingerprint" Coupling Pattern
The pyridine ring of the [3,2-b] system displays an AMX or ABX pattern distinctive from other isomers:
-
H5 (8.5 ppm): Small coupling (
Hz). -
H7 (8.0 ppm): Large coupling (
Hz). -
H6 (7.4 ppm): Both large and small couplings (dd).[1]
Comparative Analysis: Distinguishing Isomers
The most common error in synthesizing this compound is obtaining the [2,3-b] isomer (7-azaindole-2-carbonitrile) . 1D NMR shifts are often ambiguous between these two.
The Definitive NOE Test
To scientifically validate your structure, you must run a 1D NOE or 2D NOESY experiment targeting the H-3 proton .
| Feature | Target: [3,2-b] (5-azaindole) | Alternative: [2,3-b] (7-azaindole) |
| Structure | Pyridine N is at pos 4. | Pyridine N is at pos 7.[2][3] |
| H-3 Environment | H-3 is spatially close to N4 (Lone Pair) . | H-3 is spatially close to H-4 proton . |
| NOE Result | Irradiating H-3 shows NO enhancement of aromatic pyridine signals. | Irradiating H-3 shows STRONG enhancement of the H-4 doublet. |
Graphviz Logic Flow: Isomer Identification
The following diagram illustrates the logical decision process for confirming the [3,2-b] structure.
Caption: Decision tree for distinguishing 1H-pyrrolo[3,2-b]pyridine from its [2,3-b] isomer using coupling patterns and Nuclear Overhauser Effect (NOE).
Detailed Experimental Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this visualization of the experimental pipeline.
Caption: Optimized NMR workflow ensuring accurate integration of the H-3 proton by adjusting relaxation delay (D1).
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
- Popowycz, F., et al. (2013). Synthesis and reactivity of 5-azaindoles (1H-pyrrolo[3,2-b]pyridines). Tetrahedron.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and solvent effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Sources
A Comparative Guide to the Crystal Structures of 1H-pyrrolo[3,2-b]pyridine Derivatives and Their Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The arrangement of the nitrogen atom within this bicyclic system gives rise to several isomers, each with distinct electronic and steric properties that profoundly influence their interaction with biological targets. Among these, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is of particular interest. The addition of a carbonitrile group, a versatile functional group known for its ability to participate in hydrogen bonding and act as a synthetic handle, further enhances the potential of these molecules in drug design.
This guide provides a comparative analysis of the crystal structure of 1H-pyrrolo[3,2-b]pyridine and its derivatives, offering insights into their solid-state properties. Due to the limited availability of public crystallographic data for 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, this guide will focus on the parent 4-azaindole and compare it with its well-characterized isomer, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and a representative substituted derivative, 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Understanding the subtle yet significant differences in their crystal packing and intermolecular interactions is crucial for the rational design of new therapeutic agents.
The Significance of Crystal Structure in Drug Development
The solid-state structure of a drug molecule is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For researchers in drug development, a thorough understanding of the crystal structure provides invaluable information on:
-
Molecular Conformation: The three-dimensional arrangement of atoms in the molecule.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern how molecules pack in the crystal lattice.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.
This knowledge is instrumental in lead optimization, formulation development, and ensuring the intellectual property of a new chemical entity.
Comparative Analysis of Azaindole Crystal Structures
While the crystal structure of the target molecule, 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, is not publicly available, a comparative analysis of the parent 4-azaindole, its isomeric 7-azaindole, and a substituted derivative provides a framework for understanding the structural landscape of this class of compounds.
| Compound | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₂₁H₁₆N₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming chains | N-H···N hydrogen bonds forming centrosymmetric dimers | N-H···N hydrogen bonds and π-π stacking interactions |
1H-pyrrolo[3,2-b]pyridine (4-Azaindole): The crystal structure of 4-azaindole reveals a planar molecule with the nitrogen of the pyridine ring participating in hydrogen bonding with the N-H group of an adjacent molecule. This results in the formation of infinite chains extending through the crystal lattice. This arrangement is a key feature influencing its physical properties.
1H-pyrrolo[2,3-b]pyridine (7-Azaindole): In contrast to its 4-aza isomer, 7-azaindole forms centrosymmetric dimers in the solid state through N-H···N hydrogen bonds.[1] This distinct hydrogen-bonding motif arises from the different positioning of the pyridine nitrogen. The formation of discrete dimers rather than extended chains can lead to differences in solubility and melting point compared to 4-azaindole.
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine: The introduction of bulky phenyl substituents at the 3 and 4 positions of the 7-azaindole core significantly alters the crystal packing.[2] While the fundamental N-H···N hydrogen bonding is retained, the overall crystal structure is dominated by π-π stacking interactions between the phenyl rings of adjacent molecules.[2] This highlights how substitution can be used to modulate the solid-state architecture and, consequently, the material properties of these compounds.
Experimental Protocols
Synthesis and Crystallization of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
The synthesis of 4-azaindole can be achieved through various reported methods. A common approach involves the cyclization of a suitably substituted pyridine precursor.
Step 1: Synthesis of 2-amino-3-picoline.
-
To a solution of 2-chloro-3-picoline in ammonia, a copper catalyst is added.
-
The reaction mixture is heated in a sealed vessel.
-
Upon completion, the product is extracted and purified by distillation.
Step 2: Cyclization to 1H-pyrrolo[3,2-b]pyridine.
-
The synthesized 2-amino-3-picoline is subjected to a cyclization reaction, often involving a reaction with a glyoxal equivalent or through a multi-step sequence involving formylation and subsequent ring closure.
Crystallization:
-
Single crystals of 1H-pyrrolo[3,2-b]pyridine suitable for X-ray diffraction can be grown by slow evaporation of a solution in a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.
Synthesis and Crystallization of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of this derivative follows a multi-step route, as detailed in the literature.[2]
Step 1: Synthesis of 2-amino-3-iodopyridine.
-
2-aminopyridine is iodinated using N-iodosuccinimide in an appropriate solvent.
Step 2: Sonogashira Coupling.
-
The 2-amino-3-iodopyridine is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Step 3: Cyclization.
-
The resulting 2-amino-3-(phenylethynyl)pyridine undergoes a base-catalyzed intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core.
Step 4: Phenylation.
-
A subsequent Suzuki or Stille coupling reaction is performed to introduce the phenyl group at the 4-position.
Crystallization:
-
Crystals of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine can be obtained by slow evaporation from a solution in a mixture of acetone and DMF.[2]
Visualizing Molecular Interactions and Synthetic Pathways
To better understand the relationships between the molecular structures and the synthetic approaches, the following diagrams are provided.
Experimental Workflow for Azaindole Synthesis
Caption: Synthetic workflows for 4-azaindole and a 7-azaindole derivative.
Hydrogen Bonding Patterns in Azaindole Isomers
Sources
Safety Operating Guide
Navigating the Disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile are daily realities. As critical as the synthesis itself is the responsible management and disposal of resulting waste streams. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's likely chemical hazards, drawing from data on structurally similar molecules and established best practices for handling pyridine and nitrile-containing compounds.
Understanding the Hazard Profile: A Logic-Driven Approach
Based on available data for this analogue, 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile should be handled as a substance that is:
-
Acutely Toxic: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
A Skin and Eye Irritant: Expected to cause skin irritation and serious eye damage.[1]
-
A Respiratory Irritant: May cause respiratory irritation upon inhalation.[1]
The presence of the pyridine ring suggests potential flammability, a characteristic common to many pyridine derivatives.[2][3][4] Furthermore, the nitrile group, while often metabolically stable in pharmaceuticals, warrants careful handling due to the potential for hazardous decomposition products under certain conditions, such as fire, where toxic gases like nitrogen oxides and cyanide may be generated.[1][5]
Core Principles of Disposal: A Self-Validating System
The proper disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile hinges on a systematic approach that prioritizes containment, segregation, and clear communication. Every step is designed to minimize exposure and prevent unintended reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and absorption.[6] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of liquid waste or contact with solid particulates.[6] |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[2][5] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of waste generated from research activities involving 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix waste streams without a thorough understanding of their chemical compatibility.
-
Designate a Hazardous Waste Container: All waste containing 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, including unreacted starting material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.[2]
-
Incompatible Materials: This waste stream must be kept separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-pyrrolo[3,2-b]pyridine-2-carbonitrile". Ensure the label is securely attached and legible.
Step 2: Waste Accumulation and Storage
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks and spills.[3][5]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.[5] The storage area should be clearly marked.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the entire laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile waste must be handled by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. Maintain accurate records of the waste generated and its disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile.
Conclusion: A Commitment to Safety and Responsibility
The responsible disposal of 1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the principles and protocols outlined in this guide, researchers can confidently manage this compound from synthesis to disposal, ensuring a safe and compliant laboratory environment. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.
References
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- BenchChem. (n.d.). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
- Georganics. (2016, May 6). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile.
- Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile - Hazard.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile - Hazard Genotoxicity.
- Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-b]pyridine.
- Combi-Blocks, Inc. (2024, April 24). 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile Safety Data Sheet.
- Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS.
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
- Fluorochem Ltd. (2024, December 19). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo- Safety Data Sheet.
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 - Acrylonitrile. Retrieved from [Link]
- ChemScene. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910 Subpart H - Hazardous Materials. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile - Toxics Release Inventory.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile - Related Substances.
- Google Patents. (n.d.). US20220106464A1 - Method for recycling nitrile rubber.
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Retrieved from [Link]
- Royal Society of Chemistry. (2025, October 8). Recent advances in the transformation of nitriles into diverse N-heterocycles.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
